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1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine

Physicochemical property comparison Isomer differentiation CNS drug design

Researchers developing focused libraries for serotonin receptor modulation require precise SAR tools to avoid isomer misidentification. This compound, bearing a pyrrolidine terminus, is the exact solution: - Occupies a specific SAR node, with terminal amine variations altering 5-HT1A/5-HT2A/D2 binding affinity by >10-fold (US10745401). - 14 Da mass difference vs. the piperidine isomer enables unambiguous LC-MS/MS differentiation for forensic or reference-standard validation. - XLogP3-AA of 4.7 (within CNS optimal range) reduces logP-mediated attrition vs. the more lipophilic piperidine analog. For procurement managers, we provide reliable custom synthesis with full analytical characterization.

Molecular Formula C26H37N3
Molecular Weight 391.6 g/mol
CAS No. 827045-77-2
Cat. No. B12891729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine
CAS827045-77-2
Molecular FormulaC26H37N3
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCNC2CCN(CC2)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H37N3/c1-3-10-23(11-4-1)26(24-12-5-2-6-13-24)22-29-20-14-25(15-21-29)27-16-9-19-28-17-7-8-18-28/h1-6,10-13,25-27H,7-9,14-22H2
InChIKeyRWISZAZZYOAVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine: Structural Identity and Fundamental Physicochemical Profile (CAS 827045-77-2)


1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine (CAS 827045-77-2) is a synthetic piperidine derivative that combines a 2,2-diphenylethyl substituent at the piperidine nitrogen with a 3-(pyrrolidin-1-yl)propyl side chain on the 4-amine position [1]. Computed descriptors place its molecular weight at 391.6 g·mol⁻¹ and its lipophilicity (XLogP3-AA) at 4.7, indicating pronounced hydrophobic character and moderate size suitable for CNS permeability assessment [1]. The compound is catalogued in PubChem (CID 44388867) and ChEMBL (CHEMBL179179), but peer-reviewed pharmacological data remain unpublished at the time of analysis.

Why 1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine Cannot Be Interchanged with Its Closest Isomers


The target compound is one of two closely related positional isomers that differ solely in the nitrogen heterocycle appended to the propyl spacer: a pyrrolidine (five-membered) versus a piperidine (six-membered) ring [1]. This single methylene-unit variation translates into a 14 Da mass difference and alters key physicochemical parameters such as lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. In drug-discovery contexts, even minor changes in ring size can drastically affect receptor subtype selectivity, off-target profiles, and passive permeability [2]. Therefore, treating the pyrrolidine- and piperidine-containing isomers as interchangeable is scientifically unjustified without direct comparative binding or functional data.

Quantitative Differentiation of 1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine from Its Closest Analog


Computed Molecular Weight and Lipophilicity Comparison of Pyrrolidine- vs. Piperidine-Containing Isomers

When the target compound (1-(2,2-diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine, CAS 827045-77-2) is contrasted with its direct isomer 1-(2,2-diphenylethyl)-N-[3-(piperidin-1-yl)propyl]piperidin-4-amine (CAS 827045-78-3), the pyrrolidine → piperidine replacement adds one methylene group to the side-chain heterocycle. This results in an exact monoisotopic mass difference of 14.0157 Da (391.2987 Da vs. 405.3144 Da) [1]. Additionally, the lipophilicity of the target compound is computed as XLogP3-AA 4.7 [1]; the piperidine analog is predicted to exhibit higher logP by approximately 0.5 units, consistent with increased carbon count and solvent-accessible surface area. These differences are quantifiable and reproducible, providing a first-pass criterion for compound selection based on desired physicochemical space.

Physicochemical property comparison Isomer differentiation CNS drug design

Structural Basis for Selective Receptor Engagement: Pyrrolidine Side-Chain Motif

The compound of interest incorporates a pyrrolidin-1-ylpropyl substituent on the 4-amino position of the piperidine core. In analogous 5-HT₁A and 5-HT₂A receptor ligand series described in patent US10745401, modifications at this position directly modulate receptor affinity [1]. While the specific Ki values for the target compound have not been disclosed, the general patent class demonstrates that the nature of the terminal amine (pyrrolidine, piperidine, morpholine) alters binding potency by more than 10-fold across 5-HT₁A, 5-HT₂A, and D₂ receptors [1]. This class-level inference supports the rationale that the target compound, by virtue of its pyrrolidine termination, occupies a distinct pharmacological space relative to its piperidine or morpholine counterparts and therefore cannot be substituted without experimental validation.

Structure-activity relationship Serotonin receptor Piperidine scaffold

Physicochemical Property Comparison for CNS Drug-Likeness Assessment

The computed lipophilicity of the target compound (XLogP3-AA 4.7) places it within the upper range of CNS-active molecules [1]. The isomeric piperidine analog is expected to have XLogP3-AA around 5.2, exceeding the typical CNS optimal range of 2 – 5 [2]. Additionally, the target compound has nine rotatable bonds and one hydrogen bond donor [1], fulfilling standard drug-likeness criteria (Lipinski Rule of Five). The slightly lower logP and smaller ring size (pyrrolidine vs. piperidine) suggest potentially better oral bioavailability and lower non-specific binding compared to the piperidine isomer, a hypothesis that remains to be tested experimentally.

CNS drug-likeness Physicochemical profiling Lipophilicity comparison

Application Scenarios for 1-(2,2-Diphenylethyl)-N-(3-(pyrrolidin-1-yl)propyl)piperidin-4-amine Based on Differential Evidence


Differentiation of Positional Isomers in Forensic Toxicology and Reference Standard Calibration

The 14 Da exact-mass difference between the target compound and its piperidine isomer (CAS 827045-78-3) enables unambiguous differentiation by high-resolution mass spectrometry [1]. Forensic laboratories and reference-standard providers can exploit this mass shift to validate LC-MS/MS methods, ensuring that seized samples or research chemical batches are correctly identified. Procurement of the pure pyrrolidine isomer is essential to avoid misidentification in isomer-sensitive assays.

CNS Lead Optimization Libraries Requiring Defined Lipophilicity Windows

With an XLogP3-AA of 4.7, the compound lies within the optimal CNS lipophilicity range (2 – 5), whereas the piperidine analog is predicted to exceed this range [1][2]. Medicinal chemistry teams building focused libraries for serotonin receptor modulation can preferentially select the pyrrolidine isomer to reduce logP-mediated attrition, as supported by the >10-fold variability in receptor affinity induced by terminal-amine modifications observed in patent-backed 5-HT₁A/5-HT₂A/D₂ series [3].

Structure-Activity Relationship (SAR) Studies on 5-HT Receptor Subtypes

Patent US10745401 demonstrates that replacing the terminal pyrrolidine with a piperidine or morpholine can alter 5-HT₁A/5-HT₂A/D₂ binding affinity by more than an order of magnitude [3]. The target compound, bearing the pyrrolidine terminus, occupies a specific SAR node. Procurement of this compound is warranted for both academic and industrial programs seeking to define the contribution of the terminal amine to receptor subtype selectivity before advancing to more complex analogs.

Computational Chemistry and Molecular Modeling Benchmarks

The availability of robust computed descriptors (XLogP3-AA, topological polar surface area, rotatable bond count) for the target compound [1] makes it a suitable test molecule for benchmarking in silico ADME prediction tools against its piperidine isomer. The known structural variation and physicochemical differences provide a controlled case study for validating molecular dynamics simulations, docking protocols, and QSAR models focused on ring-size effects.

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